molecular formula C8H8F6N2O2 B6292053 Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate CAS No. 145694-12-8

Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate

Cat. No.: B6292053
CAS No.: 145694-12-8
M. Wt: 278.15 g/mol
InChI Key: ZDPSBPAENOQLSH-UHFFFAOYSA-N
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Description

Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate is a fluorinated organic compound that has garnered interest due to its unique chemical structure and properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate typically involves the reaction of ethyl 2-cyanoacetate with trifluoromethyl-substituted hydrazines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5,5-bis(trifluoromethyl)-1H-pyrazol-2-ine-3-carboxylate can be compared with other fluorinated compounds, such as:

    5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated compound with applications in catalysis and materials science.

    Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for a variety of specialized applications.

Properties

IUPAC Name

ethyl 5,5-bis(trifluoromethyl)-1,4-dihydropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6N2O2/c1-2-18-5(17)4-3-6(16-15-4,7(9,10)11)8(12,13)14/h16H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPSBPAENOQLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(C1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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